

Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: *Vanillin acetate*

Cat. No.: *B042379*

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An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It consolidates essential data, details experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Physicochemical Properties

4-Acetoxy-3-methoxybenzaldehyde, also known as **vanillin acetate**, is a white to beige crystalline solid at room temperature.^[1] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control. The quantitative physicochemical data are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-formyl-2-methoxyphenyl acetate	[1][2]
CAS Number	881-68-5	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1][2][3][4]
Molecular Weight	194.19 g/mol	[3][4][5]
Appearance	White to beige/cream crystalline powder	[1][2]
Melting Point	73 - 80 °C	[1][6][7][8]
Purity (by GC)	≥97.5%	[1][2]
Infrared Spectrum	Conforms to structure	[1][6]

Experimental Protocols

The determination of the physicochemical properties of compounds like 4-acetoxy-3-methoxybenzaldehyde relies on standardized experimental procedures. The following sections detail the methodologies for key analytical tests.

Synthesis of 4-Acetoxy-3-methoxybenzaldehyde

A common method for the synthesis of 4-acetoxy-3-methoxybenzaldehyde is through the acetylation of vanillin.[5][8]

Procedure:

- A solution of vanillin (13.15 moles) and acetic anhydride (27.5 moles) is prepared in methylene chloride (11.3 liters).[8]
- Triethylamine (20.1 moles) is added dropwise to the solution, ensuring the temperature is maintained below 25°C.[8]
- 4-dimethylaminopyridine (20 g) is added, and the solution is stirred at room temperature for 30 minutes.[8]

- The reaction mixture is washed sequentially with water (twice), 20% (w/w) hydrochloric acid, and brine.[8]
- The organic layer is dried over sodium sulfate and concentrated in vacuo.[8]
- Hexane is added slowly to precipitate the product.[8]
- The resulting solid is filtered off and can be recrystallized from a solvent like anhydrous ether or 95% ethanol to yield the final product.[5][8]

Melting Point Determination

The melting point is a critical indicator of purity.[9] The Thiele tube or a digital melting point apparatus are common instruments for this measurement.[9][10][11]

Procedure (using a Melting Point Apparatus):

- A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[12][13]
- The capillary tube is placed into the heating block of the apparatus.[9]
- The apparatus is turned on, and the temperature is increased rapidly to establish an approximate melting point.[9]
- The block is allowed to cool, and a fresh sample is used for a more precise measurement.[13]
- The heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.[10]
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][11]

Solubility Determination

Solubility tests help to classify a compound and suggest the presence of acidic or basic functional groups.[\[14\]](#)[\[15\]](#)

Procedure:

- **Water Solubility:** Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves.[\[16\]](#) Test the resulting solution with pH paper to determine if it is acidic or basic.[\[17\]](#)
- **5% NaOH Solubility:** If the compound is insoluble in water, add 25 mg of the sample to 0.75 mL of 5% NaOH solution. Shake and observe for solubility, which may indicate a weak or strong organic acid.[\[14\]](#)
- **5% NaHCO₃ Solubility:** If the compound dissolves in NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[\[14\]](#)
- **5% HCl Solubility:** If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.[\[14\]](#)[\[16\]](#)

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure.

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[\[18\]](#) Procedure (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal surface is clean.[\[19\]](#)
- Record a background spectrum of the empty crystal to subtract atmospheric interference.[\[19\]](#)
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[\[19\]](#)
- Apply pressure using the apparatus's clamp to ensure good contact between the sample and the crystal.[\[19\]](#)
- Acquire the sample spectrum. Data is typically collected over a range of 4000-650 cm⁻¹.[\[20\]](#)

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[21] Procedure (¹H NMR):

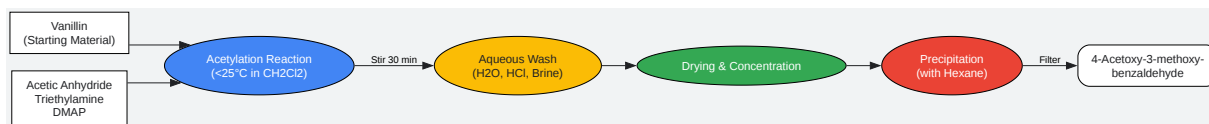
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.^[22]
- Place the NMR tube in the spectrometer's probe.
- The instrument acquires the Free Induction Decay (FID) signal, which is then converted into a spectrum via Fourier transformation.^[23] The resulting spectrum shows chemical shifts, integration, and coupling patterns that help elucidate the structure.^[24]

2.4.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.^[25] Procedure (Electron Impact - EI):

- A small amount of the sample is introduced into the mass spectrometer. It is often heated in a vacuum to vaporize it.^[26]
- The gaseous molecules are bombarded with a high-energy electron beam, which ionizes them, typically by knocking off an electron to form a radical cation (the molecular ion).^[26]
- These ions are accelerated by charged plates and directed into a mass analyzer.^[26]
- The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.^[26]
- A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment peaks.^[26]

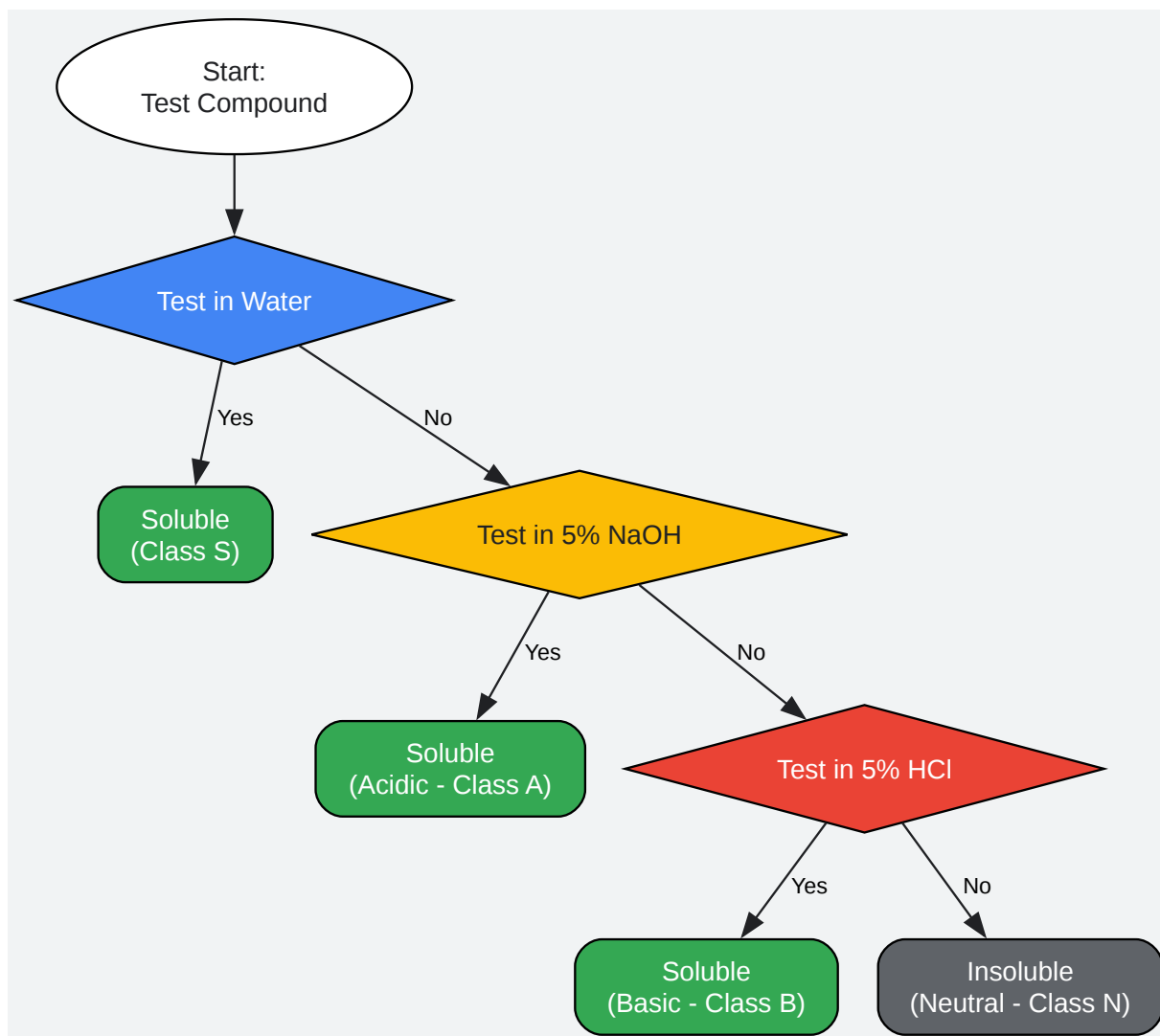
Synthesis and Analysis Workflows

Visual workflows provide a clear, high-level understanding of complex procedures and logical decision-making processes in chemical analysis.



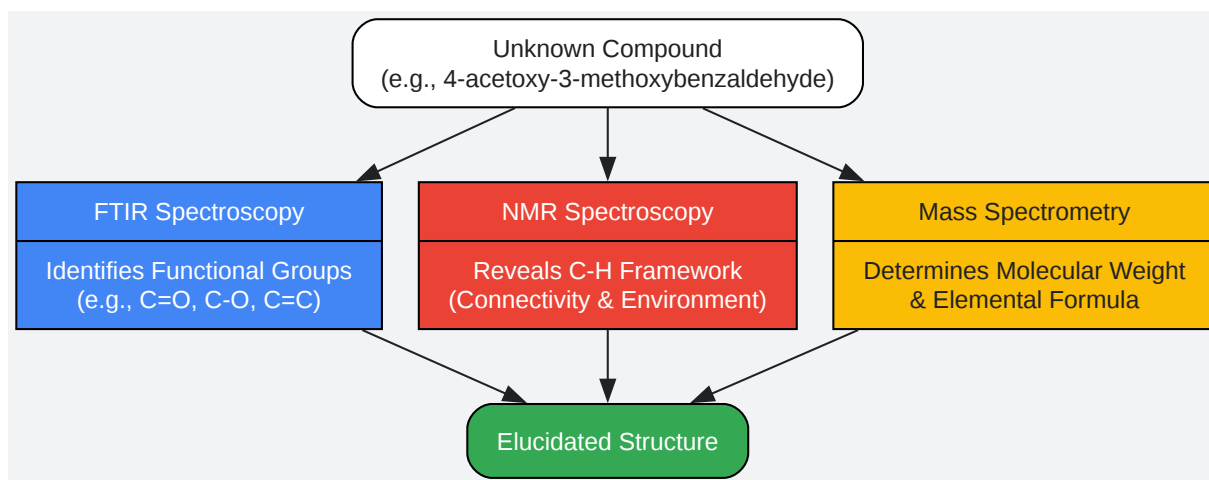
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Caption: Workflow for the synthesis of 4-acetoxy-3-methoxybenzaldehyde.



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Caption: Logical workflow for determining the solubility class of an organic compound.



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Caption: General workflow for structural elucidation using spectroscopic methods.

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